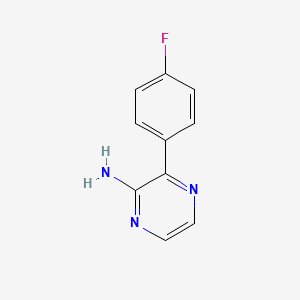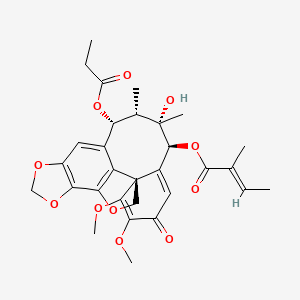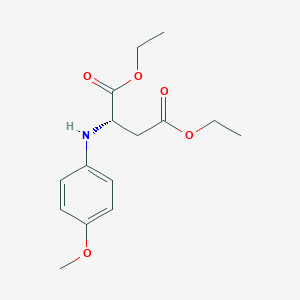
3-(4-Fluorophenyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with a 4-fluorophenyl group at the 3-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)pyrazin-2-amine typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the following steps:
Formation of the Amide Intermediate: 4-Fluoroaniline reacts with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.
Reduction to Amine: The amide intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce any functional groups present on the pyrazine ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)pyrazin-2-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)pyrazin-2-amine: Contains a methyl group instead of fluorine.
3-(4-Nitrophenyl)pyrazin-2-amine: Features a nitro group on the phenyl ring.
Uniqueness
3-(4-Fluorophenyl)pyrazin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8FN3 |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-10(12)14-6-5-13-9/h1-6H,(H2,12,14) |
Clave InChI |
IPOXYPJZPWITDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CN=C2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)



![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)




![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)


![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
